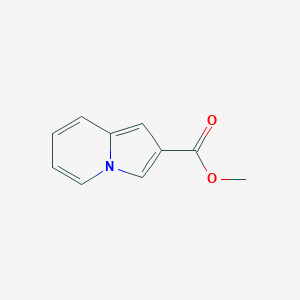
Methyl indolizine-2-carboxylate
Cat. No. B091153
Key on ui cas rn:
16959-62-9
M. Wt: 175.18 g/mol
InChI Key: PZENCFVMMTWFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09115152B2
Procedure details


A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with acetic anhydride (80 mL) and 127a (6.68 g, 34.6 mmol). The reaction mixture was heated at reflux under nitrogen for 4 h. After this time the reaction was cooled to room temperature, poured onto the mixture of ice (100 g) and saturated aqueous sodium bicarbonate solution (200 mL), and stirred for 1 h. The resulting solution was neutralized with saturated aqueous sodium bicarbonate and extracted with methylene chloride (3×200 mL). The combined organic extract was dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 10:1 petroleum ether/ethyl acetate (10:1) to afford 127b as a white solid (2.1 g, 35%). MS-ESI: (M+H)+ 176.2. 1H NMR (500 MHz, CDCl3) δ 7.86-7.84 (m, 1H), 7.79 (d, J=1.0 Hz, 1H), 7.36-7.34 (m, 1H), 6.82 (s, 1H), 6.70-6.66 (m, 1H), 6.55-6.51 (m, 1H), 3.88 (s, 3H).


[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two



Name
Yield
35%
Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.O[CH:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1)[C:10](=[CH2:15])[C:11]([O:13][CH3:14])=[O:12]>C(=O)(O)[O-].[Na+]>[CH:9]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:15][N:17]2[C:16]=1[CH:21]=[CH:20][CH:19]=[CH:18]2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
6.68 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(C(=O)OC)=C)C1=NC=CC=C1
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under nitrogen for 4 h
|
|
Duration
|
4 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride (3×200 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica-gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 10:1 petroleum ether/ethyl acetate (10:1)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1C(=CN2C=CC=CC12)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.1 g | |
| YIELD: PERCENTYIELD | 35% | |
| YIELD: CALCULATEDPERCENTYIELD | 34.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
